N-Acetyl-D-Mannosamine

説明

Significance of N-Acetyl-D-mannosamine (ManNAc) as a Monosaccharide Derivative.wikipedia.orgresearchgate.net

This compound is a hexosamine monosaccharide that serves as a key intermediate in various biological processes. ontosight.aiwikipedia.org As a derivative of mannose, it participates in the intricate pathways of glycosylation, the process by which sugar chains (glycans) are attached to proteins and lipids. patsnap.com This modification is critical for a wide array of cellular functions. The study of ManNAc and its analogues has become instrumental in the field of metabolic glycoengineering, a technique that allows for the introduction of modified sugars into cellular glycans to study their functions. nih.govtocris.com

ManNAc as a Precursor in Sialic Acid Biosynthesis Pathways.ontosight.aiwikipedia.orgpatsnap.comresearchgate.netnih.govbiorxiv.orgru.nlscispace.com

The primary role of ManNAc in mammalian cells is to serve as the committed precursor for the biosynthesis of sialic acids, particularly N-acetylneuraminic acid (Neu5Ac). wikipedia.orgpatsnap.comicepharma.com Sialic acids are a family of nine-carbon sugars that typically occupy the terminal positions of glycan chains on cell surface and secreted glycoconjugates. wikipedia.orgnih.gov

The biosynthesis of sialic acid from ManNAc involves a series of enzymatic steps:

Phosphorylation: ManNAc is first phosphorylated by the enzyme ManNAc kinase to form this compound-6-phosphate (ManNAc-6-P). wikipedia.orgpatsnap.com This kinase activity is part of a bifunctional enzyme known as UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE). wikipedia.orgsigmaaldrich.com

Condensation: N-acetylneuraminate synthase (NANS) then catalyzes the condensation of ManNAc-6-P with phosphoenolpyruvate (B93156) (PEP) to produce N-acetylneuraminic acid-9-phosphate (Neu5Ac-9-P). researchgate.netru.nl

Dephosphorylation: Finally, Neu5Ac-9-P is dephosphorylated by a specific phosphatase to yield Neu5Ac. patsnap.comru.nl

This newly synthesized Neu5Ac is then activated in the nucleus by CMP-sialic acid synthetase (CMAS) to form CMP-Neu5Ac. wikipedia.orgru.nl This activated sugar donor is transported to the Golgi apparatus, where sialyltransferases attach the sialic acid to nascent glycoproteins and glycolipids. wikipedia.orgscispace.com The sialic acid biosynthetic pathway is subject to feedback inhibition by CMP-Neu5Ac, which helps regulate intracellular sialic acid levels. wikipedia.orgbiorxiv.org However, the exogenous administration of ManNAc can bypass this feedback loop, leading to an increase in sialic acid production. biorxiv.org

Overview of ManNAc's Foundational Role in Glycoconjugate Biology.wikipedia.orgpatsnap.comnih.govru.nlnih.gov

Glycoconjugates, which include glycoproteins and glycolipids, are integral to a vast number of biological phenomena. ontosight.ai The sialic acids, terminally attached to these glycoconjugates, play critical roles in mediating cellular interactions, signaling, and immune responses. ontosight.aipatsnap.comnih.gov Given that ManNAc is the direct precursor to these vital sialic acids, its role in glycoconjugate biology is of paramount importance. wikipedia.orgicepharma.com

The sialylation of glycoconjugates, which is dependent on the availability of ManNAc, influences:

Cell-cell and cell-matrix interactions: Sialylated glycans are involved in cell adhesion and recognition processes. ontosight.ainih.gov

Immune modulation: The presence of sialic acids on cell surfaces can modulate immune responses, for instance, by preventing the activation of the alternative complement pathway. ontosight.ai Pathogens like the influenza virus can utilize sialic acids as receptors for infection. nih.gov

Protein stability and function: The addition of sialic acids can affect the conformation, stability, and function of glycoproteins. acs.org

Disruptions in the sialic acid biosynthesis pathway, often stemming from mutations in the GNE gene, can lead to reduced sialylation and are associated with certain diseases, such as hereditary inclusion body myopathy (HIBM) and specific kidney diseases. wikipedia.orgcaymanchem.com Research has shown that supplementing with ManNAc can rescue hyposialylation in some contexts, highlighting its therapeutic potential. caymanchem.com

Table 1: Key Enzymes in the Sialic Acid Biosynthesis Pathway Starting from ManNAc

| Enzyme | Gene Symbol | Function |

|---|---|---|

| UDP-GlcNAc 2-epimerase/ManNAc kinase | GNE | Converts UDP-GlcNAc to ManNAc and subsequently phosphorylates ManNAc to ManNAc-6-phosphate. wikipedia.orgsigmaaldrich.com |

| N-acetylneuraminate synthase | NANS | Condenses ManNAc-6-phosphate with phosphoenolpyruvate to form Neu5Ac-9-phosphate. researchgate.netru.nl |

| N-acetylneuraminic acid-9-phosphate phosphatase | NANP | Dephosphorylates Neu5Ac-9-phosphate to yield N-acetylneuraminic acid (Neu5Ac). ru.nl |

| CMP-sialic acid synthetase | CMAS | Activates Neu5Ac to CMP-Neu5Ac in the nucleus. wikipedia.orgru.nl |

| Sialyltransferases | STs | Transfer sialic acid from CMP-Neu5Ac to glycoconjugates in the Golgi apparatus. wikipedia.orgscispace.com |

Table 2: Research Findings on ManNAc and its Analogs

| Research Area | Key Finding | Reference |

|---|---|---|

| Metabolic Glycoengineering | ManNAc analogs with modified N-acyl groups can be metabolized by the sialic acid pathway and incorporated into cell surface glycoconjugates. oup.comnih.gov | oup.comnih.gov |

| Therapeutic Potential | ManNAc administration can reverse hyposialylation and improve glomerular integrity in a mouse model of a GNE-related kidney disease. caymanchem.com | caymanchem.com |

| Monoclonal Antibody Production | The addition of ManNAc to cell culture media can effectively reduce high mannose glycosylation of monoclonal antibodies without negatively impacting other quality attributes. nih.gov | nih.gov |

| Cognitive Function | ManNAc treatment has been shown to alleviate age-related decline in place-learning ability in dogs. nih.gov | nih.gov |

Structure

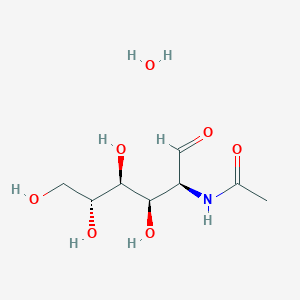

2D Structure

3D Structure

特性

IUPAC Name |

N-[(3S,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5+,6-,7-,8?/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVRNDRQMDRJTHS-ZTVVOAFPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H]1[C@H]([C@@H]([C@H](OC1O)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3615-17-6 | |

| Record name | 2-acetamido-2-deoxy-D-mannose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.719 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biosynthesis and Metabolic Pathways of N Acetyl D Mannosamine Hydrate

Endogenous Biosynthesis of ManNAc

The primary pathway for the de novo synthesis of ManNAc in vertebrates begins with the nucleotide sugar uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc). nih.govrsc.org This process is the first committed step in the sialic acid biosynthetic pathway. tandfonline.com

The initial and rate-limiting step in sialic acid biosynthesis is the conversion of UDP-GlcNAc to ManNAc. nih.govnih.gov This reaction is catalyzed by the bifunctional enzyme UDP-N-acetylglucosamine 2-epimerase/N-acetylmannosamine kinase (GNE). scispace.comresearchgate.net The epimerase domain of GNE facilitates the conversion of UDP-GlcNAc into ManNAc and UDP. nih.govmdpi.com This step is critical as it directs the metabolic flux towards the synthesis of sialic acids. tandfonline.comosti.gov

The reaction involves the epimerization at the C-2 position of the sugar. ubc.ca The mechanism is thought to proceed through the elimination of the UDP moiety, forming a 2-acetamidoglucal (B1262020) intermediate, followed by the stereospecific addition of a water molecule to yield ManNAc. nih.gov

The UDP-GlcNAc 2-epimerase activity is housed within the GNE enzyme, which is a master regulator of sialic acid synthesis. nih.govresearchgate.net This enzymatic function is subject to feedback inhibition by CMP-N-acetylneuraminic acid (CMP-Neu5Ac), the final product of the pathway. nih.govresearchgate.net This regulatory mechanism ensures that the production of sialic acids is maintained at appropriate physiological levels. biorxiv.org A defect in this feedback inhibition can lead to diseases such as sialuria, which is characterized by the overproduction of sialic acid. scispace.comresearchgate.net

The enzyme catalyzes the reversible conversion of UDP-GlcNAc to ManNAc and UDP. ubc.caresearchgate.net In vertebrates, this reaction is essentially irreversible due to the subsequent phosphorylation of ManNAc. nih.gov The epimerase is highly specific for its substrate, UDP-GlcNAc. nih.gov

Table 1: Key Characteristics of UDP-GlcNAc 2-epimerase

| Feature | Description | Reference |

| Enzyme | UDP-N-acetylglucosamine 2-epimerase (part of the bifunctional GNE enzyme) | scispace.comresearchgate.net |

| Substrate | Uridine diphosphate N-acetylglucosamine (UDP-GlcNAc) | nih.gov |

| Products | N-Acetyl-D-mannosamine (ManNAc) and Uridine diphosphate (UDP) | researchgate.net |

| Regulation | Subject to feedback inhibition by CMP-N-acetylneuraminic acid (CMP-Neu5Ac). | nih.govresearchgate.net |

| Significance | Catalyzes the first committed and rate-limiting step in sialic acid biosynthesis. | nih.govnih.gov |

Following its synthesis, ManNAc serves as a key intermediate in the multi-step sialic acid biosynthetic pathway. tandfonline.com The pathway proceeds in the cytosol and involves several enzymatic conversions to ultimately produce N-acetylneuraminic acid (Neu5Ac), the most common form of sialic acid. biorxiv.orgrsc.org

The main intermediates in the pathway starting from UDP-GlcNAc are:

This compound (ManNAc) : Formed from UDP-GlcNAc by GNE. nih.govresearchgate.net

This compound-6-phosphate (ManNAc-6-P) : ManNAc is phosphorylated to ManNAc-6-P. nih.govresearchgate.net

N-acetylneuraminic acid 9-phosphate (Neu5Ac-9-P) : Formed from the condensation of ManNAc-6-P and phosphoenolpyruvate (B93156) (PEP). rsc.org

N-acetylneuraminic acid (Neu5Ac) : Produced by the dephosphorylation of Neu5Ac-9-P. tandfonline.comresearchgate.net

CMP-N-acetylneuraminic acid (CMP-Neu5Ac) : Neu5Ac is then activated in the nucleus to CMP-Neu5Ac, which is the donor substrate for sialyltransferases. nih.govresearchgate.net

ManNAc Phosphorylation and Subsequent Metabolites

Once ManNAc is synthesized, it is promptly phosphorylated, a crucial step that commits it further down the sialic acid biosynthetic pathway.

The phosphorylation of ManNAc is catalyzed by the kinase domain of the same bifunctional GNE enzyme. nih.govresearchgate.net This N-acetylmannosamine kinase (ManNAc kinase) activity utilizes ATP as the phosphate (B84403) donor to convert ManNAc into this compound-6-phosphate (ManNAc-6-P). nih.govmdpi.com Unlike the epimerase activity, the kinase activity of GNE is not affected by CMP-Neu5Ac inhibition. nih.gov In some pathogenic bacteria, a similar but distinct enzyme, N-acetylmannosamine kinase (NanK), performs this phosphorylation as part of their sialic acid catabolic pathway. nih.govacs.org

The product of the kinase reaction is this compound-6-phosphate (ManNAc-6-P). nih.govreactome.org This phosphorylation step is significant as it traps the monosaccharide inside the cell and prepares it for the subsequent condensation reaction. The formation of ManNAc-6-P is a key step in the biosynthesis of Neu5Ac, as it is the direct precursor that condenses with phosphoenolpyruvate. rsc.orgnih.gov

Table 2: Phosphorylation of ManNAc

| Feature | Description | Reference |

| Enzyme | N-acetylmannosamine kinase (part of the bifunctional GNE enzyme) | nih.govmdpi.com |

| Substrate | This compound (ManNAc) and ATP | nih.gov |

| Products | This compound-6-phosphate (ManNAc-6-P) and ADP | mdpi.comreactome.org |

| Significance | Commits ManNAc to the sialic acid pathway and prepares it for condensation with PEP. | rsc.org |

Conversion to N-Acetylneuraminic Acid (Neu5Ac) and N-Acetylneuraminic Acid-9-phosphate

This compound hydrate (B1144303) serves as the committed precursor for the synthesis of N-acetylneuraminic acid (Neu5Ac), the most common sialic acid in mammals. wikipedia.orgpatsnap.com This transformation is a key part of the sialic acid biosynthetic pathway, occurring primarily in the cytoplasm. nih.govmdpi.com

The canonical pathway in mammalian cells involves a series of enzymatic steps:

Phosphorylation of ManNAc : The process begins with the phosphorylation of ManNAc at the C-6 position to form this compound-6-phosphate (ManNAc-6-P). patsnap.compnas.org This reaction is catalyzed by the kinase domain of the bifunctional enzyme UDP-N-acetylglucosamine 2-epimerase/N-acetylmannosamine kinase (GNE/MNK). nih.govjci.orgrsc.org

Condensation to form Neu5Ac-9-phosphate : Next, ManNAc-6-P undergoes a condensation reaction with phosphoenolpyruvate (PEP). uniprot.orgoup.com This step is catalyzed by N-acetylneuraminate-9-phosphate synthase (NANS), resulting in the formation of N-acetylneuraminic acid-9-phosphate (Neu5Ac-9-P). uniprot.orgoup.comnih.gov

Dephosphorylation to Neu5Ac : The final step is the removal of the phosphate group from Neu5Ac-9-P by a specific phosphatase, N-acetylneuraminate-9-phosphate phosphatase (NANP), to yield free N-acetylneuraminic acid (Neu5Ac). ru.nlhmdb.ca

In some bacteria, an alternative, more direct pathway exists where Neu5Ac aldolase (B8822740) catalyzes the reversible condensation of ManNAc directly with pyruvate (B1213749) to form Neu5Ac, bypassing the phosphorylated intermediates. ru.nlnih.govnih.gov

Table 1: Key Enzymes in the Conversion of ManNAc to Neu5Ac

| Enzyme | Abbreviation | Reaction Catalyzed | Product(s) |

| N-acetylmannosamine kinase | MNK (part of GNE) | Phosphorylation of ManNAc | This compound-6-phosphate (ManNAc-6-P) |

| N-acetylneuraminate-9-phosphate synthase | NANS | Condensation of ManNAc-6-P and PEP | N-acetylneuraminic acid-9-phosphate (Neu5Ac-9-P) |

| N-acetylneuraminate-9-phosphate phosphatase | NANP | Dephosphorylation of Neu5Ac-9-P | N-acetylneuraminic acid (Neu5Ac) |

Regulation and Feedback Mechanisms in ManNAc Metabolism

The biosynthesis of sialic acid is a tightly controlled process to meet cellular needs without wasteful overproduction. The pathway is regulated at key enzymatic steps, primarily involving the bifunctional GNE/MNK enzyme. nih.govresearchgate.net

Allosteric Feedback Inhibition of UDP-GlcNAc 2-epimerase by CMP-Sialic Acid

The primary control point of sialic acid biosynthesis is the allosteric feedback inhibition of the UDP-GlcNAc 2-epimerase domain of the GNE enzyme. wikipedia.orgjci.orgnih.gov The final product of the pathway, cytidine (B196190) monophosphate-sialic acid (CMP-Neu5Ac), acts as a potent negative regulator. wikipedia.orgoup.comnih.gov When cellular levels of CMP-Neu5Ac are high, it binds to an allosteric site on the GNE enzyme, which is distinct from the active site. wikipedia.orgnih.govjci.org This binding induces a conformational change that reduces the epimerase's activity, thereby decreasing the conversion of UDP-GlcNAc to ManNAc. nih.govacs.org This feedback loop effectively throttles the production of ManNAc and all subsequent downstream products, ensuring that sialic acid synthesis is closely aligned with cellular demand. jci.orgresearchgate.net A complete inhibition of the epimerase activity is achieved at a CMP-Neu5Ac concentration of about 60 μM. nih.gov

Metabolic Interconnections with other Carbohydrate Pathways

The ManNAc and sialic acid biosynthetic pathway is not an isolated system; it is deeply integrated with central carbohydrate metabolism, particularly glycolysis and the hexosamine biosynthetic pathway (HBP). nih.govresearchgate.netlibretexts.org

The journey to ManNAc begins with glucose, the primary cellular fuel. nih.govjci.orgnih.gov A fraction of glucose is shunted from glycolysis at the level of fructose-6-phosphate (B1210287) into the HBP. nih.govresearchgate.net Through a series of enzymatic reactions within the HBP, fructose-6-phosphate is converted into UDP-N-acetylglucosamine (UDP-GlcNAc). mdpi.commdpi.com

UDP-GlcNAc stands at a critical metabolic crossroads. It is the direct precursor for the GNE enzyme to produce ManNAc, thus linking the vast glucose metabolic network directly to the initiation of sialic acid synthesis. nih.govfrontiersin.org Furthermore, the phosphoenolpyruvate (PEP) required by the NANS enzyme for condensation with ManNAc-6-P is a high-energy intermediate of the glycolytic pathway. mdpi.comoup.com

Table 2: Interconnecting Metabolites and Pathways

| Metabolite | Originating Pathway | Role in ManNAc/Sialic Acid Pathway |

| Glucose | Glycolysis / Diet | Ultimate precursor for UDP-GlcNAc |

| Fructose-6-phosphate | Glycolysis | Entry point into the Hexosamine Biosynthetic Pathway (HBP) |

| UDP-GlcNAc | Hexosamine Biosynthetic Pathway (HBP) | Direct substrate for GNE to produce ManNAc |

| Phosphoenolpyruvate (PEP) | Glycolysis | Substrate for NANS in the synthesis of Neu5Ac-9-P |

| Pyruvate | Glycolysis | Substrate for Neu5Ac aldolase in the alternative bacterial pathway |

Biological Functions and Roles of N Acetyl D Mannosamine Hydrate and Its Derivatives

Role in Sialic Acid Synthesis for Glycoproteins and Glycolipids

N-Acetyl-D-mannosamine is the committed precursor to N-acetylneuraminic acid (Neu5Ac), the most common form of sialic acid in humans. patsnap.com The biosynthesis of sialic acid is a critical pathway for the proper functioning of glycoproteins and glycolipids, which are integral to a vast array of cellular functions. patsnap.com The process begins with the conversion of UDP-N-acetylglucosamine (UDP-GlcNAc) to ManNAc, a rate-limiting step in the pathway. wikipedia.org ManNAc is then phosphorylated and subsequently converted into Neu5Ac. patsnap.com This newly synthesized sialic acid is then incorporated into glycan chains on proteins and lipids. patsnap.com

Impact on Glycosylation Patterns of Cellular Proteins

The availability of this compound directly influences the sialylation of proteins, thereby affecting their structure, stability, and function. patsnap.com Alterations in ManNAc levels can lead to changes in the glycosylation patterns of cellular proteins, which can have significant biological consequences. Research has shown that supplementation with ManNAc can increase the sialylation of glycoproteins. medchemexpress.com

A study investigating the effects of ManNAc on the glycosylation of monoclonal antibodies (mAbs) produced in Chinese Hamster Ovary (CHO) cells demonstrated a significant reduction in high-mannose glycans, a desirable outcome for therapeutic antibody production. The addition of ManNAc at various concentrations led to a dose-dependent decrease in the percentage of Man5 glycans.

| ManNAc Concentration (mM) | Man5 Glycan Reduction (%) |

|---|---|

| 5 | Initial reduction observed |

| 10 | Progressive reduction |

| 15 | Continued reduction |

| 20 | Significant reduction |

| 40 | Further reduction |

| 60 | Near-maximal reduction |

| 80 | Substantial reduction |

| 100 | Maximal reduction to 2.9% from 8.9% |

The timing of ManNAc addition was also found to be a critical factor, with earlier additions during the cell culture process proving more effective in reducing high-mannose species. researchgate.net

Cellular Communication and Recognition

The sialic acids derived from this compound are paramount for cellular communication and recognition processes. patsnap.com By terminating the glycan chains of cell surface glycoproteins and glycolipids, they act as recognition sites for a variety of endogenous and exogenous molecules.

Cell-Cell Interactions

Sialylated glycans play a crucial role in mediating interactions between cells. For instance, the selectin family of cell adhesion molecules recognizes specific sialylated and fucosylated ligands on other cells, a process essential for leukocyte trafficking during an inflammatory response. One such ligand, P-selectin Glycoprotein (B1211001) Ligand-1 (PSGL-1), found on the surface of myeloid cells, requires sialic acid for its recognition by P-selectin on endothelial cells and platelets. ucsd.edu The sialyl-Lewisx (sLex) motif, a terminal structure on glycans containing sialic acid, is a key recognition determinant for selectins. biorxiv.org

Cell-Matrix Interactions

Interactions between cells and the extracellular matrix (ECM) are fundamental for tissue organization and cell migration. Integrins, a major family of cell surface receptors, mediate these interactions by binding to ECM components like fibronectin and collagen. nih.gov The glycosylation status of integrins, including their sialylation, can significantly modulate their function. Studies have shown that the N-glycans on integrin subunits are critical for their proper folding, stability, and ligand-binding affinity. glycoforum.gr.jp The presence of sialic acid on these N-glycans can influence the binding of integrins to their ECM ligands, thereby affecting cell adhesion, spreading, and migration. glycoforum.gr.jp

Receptor Binding and Ligand Specificity

The terminal sialic acids on glycans are critical determinants of ligand specificity for a wide range of receptors. For example, the binding of many viruses, including influenza viruses, to host cells is mediated by the recognition of specific sialic acid linkages on the cell surface. nih.gov Avian influenza viruses preferentially bind to α-2,3-linked sialic acids, while human influenza viruses have a preference for α-2,6-linked sialic acids. frontiersin.org This specificity is a major factor determining the host range of the virus.

Furthermore, endogenous lectins, such as siglecs (sialic acid-binding immunoglobulin-like lectins), recognize specific sialic acid structures and are involved in regulating immune responses and maintaining cellular homeostasis. The precise structure and linkage of the terminal sialic acid, originating from the this compound pathway, are therefore crucial for ensuring the correct ligand-receptor interactions that underpin a vast array of biological functions.

Immune System Modulation and Response

Sialylation of Immunoglobulins (IgG) and Immune Cell Function

The glycosylation of Immunoglobulin G (IgG), the most abundant antibody in human serum, plays a critical role in its effector functions. nih.govfrontiersin.org The presence or absence of specific sugar residues, particularly terminal sialic acid, on the N-linked glycans of the IgG Fc region can switch its function from pro-inflammatory to anti-inflammatory.

Sialylated IgG (sIgG) has been shown to have anti-inflammatory properties. nih.gov This is attributed to its reduced affinity for activating Fcγ receptors (FcγRs) and its enhanced binding to specific C-type lectin receptors, such as DC-SIGN (in humans) and its murine ortholog SIGN-R1. nih.gov The interaction with these receptors can lead to the upregulation of the inhibitory Fcγ receptor IIB (FcγRIIB) on effector immune cells, which raises the threshold for immune cell activation. nih.gov

Furthermore, the anti-inflammatory activity of sIgG is subclass-dependent. Research has shown that terminal sialylation confers anti-inflammatory activity to IgG1 and IgG3 subclasses, but not to IgG2 and IgG4. pnas.org This effect is dependent on type II Fcγ receptors. pnas.org From a mechanistic standpoint, sialylated IgG Fc can induce the production of IL-33, which in turn promotes the expansion of IL-4-producing basophils and T regulatory cells, ultimately leading to the upregulation of FcγRIIB expression on effector cells. nih.gov

| Feature | Effect of Sialylation on IgG Function |

| Receptor Binding | Reduced affinity for activating FcγRs; Enhanced binding to DC-SIGN/SIGN-R1. nih.gov |

| Immune Cell Activation | Upregulation of inhibitory FcγRIIB, leading to a higher activation threshold. nih.gov |

| Complement Activation | Impaired complement-dependent cytotoxicity (CDC). nih.gov |

| Subclass Specificity | Anti-inflammatory activity conferred to IgG1 and IgG3. pnas.org |

Host-Pathogen Interactions and Viral Infectivity

Sialic acids on the surface of host cells are crucial for the entry of many pathogens, including viruses and bacteria. scienceopen.com this compound, as a precursor to sialic acid, plays an indirect but vital role in these interactions. wikipedia.orggoogle.com The structure and linkage of sialic acids can determine the specificity of pathogen binding.

Viruses, such as influenza A virus, utilize hemagglutinin proteins to bind to sialic acid receptors on the host cell surface, initiating infection. scienceopen.com The type of sialic acid linkage (e.g., α2,3 or α2,6) can determine the host specificity of the virus. Similarly, some bacteria express capsular polysaccharides rich in sialic acid, which can mimic host structures and help the bacteria evade the host immune system. google.com

Conversely, modulating sialylation patterns can be a strategy to inhibit viral infectivity. By altering the availability of specific sialic acid receptors, it may be possible to block viral entry. patsnap.com Research into this compound and its derivatives is exploring how manipulating sialic acid biosynthesis could be used as a therapeutic strategy against infectious agents. patsnap.com

Influence on Inflammatory Processes

The anti-inflammatory properties of sialylated IgG highlight the broader role of this compound and its derivatives in modulating inflammation. nih.gov Beyond IgG sialylation, the presence of sialic acids on other glycoproteins and glycolipids can influence inflammatory responses.

N-acetyl-D-glucosamine (NAG), a related amino sugar, and its derivatives have demonstrated anti-inflammatory effects. In a lipopolysaccharide (LPS)-induced inflammatory mouse model, the administration of NAG and its derivatives, BNAG1 and BNAG2, led to a significant decrease in serum levels of the pro-inflammatory cytokines IL-6 and Tumor Necrosis Factor-α (TNF-α). researchgate.netnih.govnbinno.com BNAG1, in particular, showed the highest inhibition of these cytokines and also reduced leukocyte migration to the lungs and peritoneal cavity. researchgate.netnbinno.com These findings suggest that derivatives of N-acetylated monosaccharides can have potent anti-inflammatory effects. nih.govresearchgate.net

| Compound | Effect on Pro-inflammatory Cytokines (in LPS-challenged mice) |

| N-acetyl-D-glucosamine (NAG) | Reduction in serum IL-6 and TNF-α. researchgate.net |

| BNAG1 (NAG derivative) | Highest inhibition of serum IL-6 and TNF-α. researchgate.netnbinno.com |

| BNAG2 (NAG derivative) | Anti-inflammatory effect comparable to NAG. researchgate.net |

Neurobiological Processes and Neural Development

This compound and its metabolic products are integral to the proper functioning and development of the nervous system. chemimpex.com Sialic acids are highly abundant in the brain and are key components of gangliosides and polysialic acid (PSA), a polymer of sialic acid attached to the Neural Cell Adhesion Molecule (NCAM). wasteless.bionih.gov

Synaptogenesis and Neurogenesis

Sialic acids play a crucial role in synaptic plasticity, which is the ability of synapses to strengthen or weaken over time, a fundamental process for learning and memory. Chronic administration of this compound has been shown to improve age-associated impairment of long-term potentiation (LTP), a form of synaptic plasticity, in senescence-accelerated mice. nih.gov This suggests that ManNAc treatment could be a potential therapeutic application for cognitive dysfunction. nih.gov

Neurogenesis, the process of generating new neurons, persists in certain regions of the adult brain, such as the dentate gyrus of the hippocampus. nih.gov This process is critical for learning, memory, and mood regulation. nih.gov While direct studies on the effect of this compound hydrate (B1144303) on neurogenesis are ongoing, the importance of sialic acids in neural development suggests a supportive role. For instance, transplantation of neural stem cells has been shown to enhance neurogenesis and increase levels of N-acetylaspartate (NAA) and Glutamate (Glu), key metabolites in neural tissue. researchgate.net

Neuronal Growth and Regeneration

Polysialic acid (PSA) is a crucial regulator of cell-cell interactions in the developing and regenerating nervous system. mdpi.com By being attached to NCAM, the large, negatively charged PSA polymer modulates the adhesive properties of NCAM, thereby promoting cell migration, axonal guidance, and neurite outgrowth.

N-acetyl-D-glucosamine kinase (NAGK), an enzyme involved in the metabolism of the related amino sugar N-acetyl-D-glucosamine, has been found to play a role in the axonal growth of developing neurons. researchgate.net Studies have shown that NAGK is distributed throughout neurons during the axonal outgrowth stage. researchgate.net This highlights the importance of the metabolic pathways involving N-acetylated sugars in neuronal development. The ability of this compound to serve as a precursor for sialic acid synthesis suggests its potential to support neuronal regeneration by providing the necessary building blocks for molecules like PSA-NCAM. chemimpex.comwasteless.bio

Cognitive Function and Age-Related Neurodegeneration

This compound (ManNAc), as a crucial precursor to sialic acid, has demonstrated potential therapeutic applications for cognitive dysfunction associated with aging. selleckchem.com Research indicates that chronic administration of ManNAc can ameliorate age-related impairments in synaptic transmission and plasticity. nih.gov Sialic acids are terminal monosaccharides on glycoproteins and glycolipids, playing a vital role in cellular functions, and their availability is linked to cognitive performance. nih.gov

Studies using animal models have shown that ManNAc treatment can address the age-dependent decline in learning and memory. nih.gov For instance, in senescence-accelerated mouse prone 8 (SAMP8) models, which exhibit age-related cognitive deficits, ManNAc administration improved synaptic transmission. nih.gov Furthermore, it has been found to enhance long-term potentiation (LTP), a key cellular mechanism underlying learning and memory. selleckchem.comnih.gov In one study, ManNAc improved LTP in both 6-month-old and 14-month-old senescence-accelerated mice (SAMR1), a control model for SAMP8. medchemexpress.com The compound is also noted to activate hypocretin (HCRT) gene expression in orexin (B13118510) neurons, which may contribute to improving neurodegeneration caused by aging. medchemexpress.com

Investigations in other animal models, such as dogs with age-related cognitive dysfunction, have also yielded positive results. ManNAc treatment was observed to significantly reduce errors in place-learning tests, indicating an alleviation of cognitive decline. nih.gov These findings suggest that by serving as a precursor and enhancing the biosynthesis of sialic acid, ManNAc helps maintain the function of glycoproteins and glycolipids essential for neural health and cognitive processes. patsnap.com

Table 1: Research Findings on ManNAc and Cognitive Function

| Subject/Model | Finding | Reference |

|---|---|---|

| Senescence-Accelerated Mouse Prone 8 (SAMP8) | Chronic administration improved age-dependent attenuation of synaptic transmission. | nih.gov |

| Senescence-Accelerated Mouse (SAMR1) | Oral administration improved synaptic transmission and Long-Term Potentiation (LTP). | medchemexpress.com |

Cell Proliferation and Differentiation

This compound hydrate is recognized for its role in biological processes that include cell proliferation and differentiation. chemimpex.com Its ability to promote these cellular activities has made it a compound of interest in fields like regenerative medicine and tissue engineering. chemimpex.com Glycans on cell surface glycoproteins, for which ManNAc is a precursor, are involved in regulating cell growth and differentiation. researchgate.net

The influence of ManNAc extends to its use in developing biomaterials designed to enhance tissue repair and wound healing. chemimpex.com Analogues of this compound have also been synthesized and evaluated for their effects on cell proliferation. For example, certain acetylated analogues of ManNAc have been shown to inhibit the replication of Friend erythroleukemia cells in culture, demonstrating that modifications to the ManNAc structure can modulate its effects on cell proliferation. nih.gov The related compound, D-mannosamine, has been reported to stimulate osteogenic differentiation. researchgate.net

Table 2: Research Findings on ManNAc and Cell Proliferation/Differentiation

| Area of Research | Observed Effect of ManNAc or its Derivatives | Potential Application | Reference |

|---|---|---|---|

| Regenerative Medicine | Promotes cell proliferation and differentiation. | Development of biomaterials for tissue repair and wound healing. | chemimpex.com |

| Cancer Biology | Analogues of ManNAc showed inhibitory effects on the proliferation of Friend erythroleukemia cells. | Potential inhibitors of cellular replication. | nih.gov |

Homeostasis and Tissue Integrity

This compound is integral to maintaining tissue integrity, primarily through its role as a precursor to sialic acids. caymanchem.com Sialic acids are fundamental components of glycoconjugates and are essential for a wide range of cellular functions, including cell adhesion and signal recognition, which are critical for tissue structure and homeostasis. caymanchem.com

The disruption of sialic acid biosynthesis can lead to significant pathologies, underscoring the importance of precursors like ManNAc. For instance, impaired sialylation is linked to severe glomerular proteinuria and neuromuscular disorders. caymanchem.com There is growing evidence that reduced activity of the GNE enzyme, which is key in the sialic acid biosynthesis pathway, contributes to several glomerular kidney diseases by causing a lack of terminal sialic acid on kidney glycoproteins. wikipedia.org Research in mouse models with a deleted key enzyme for sialic acid production has shown that ManNAc administration can reverse hyposialylation and improve glomerular integrity. caymanchem.com This highlights its crucial role in maintaining the structural and functional integrity of tissues, particularly in the kidneys. caymanchem.com

Table 3: Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | ManNAc |

| N-acetylneuraminic acid | Neu5Ac, NANA |

| D-mannosamine | ManN |

| This compound-6-phosphate | ManNAc-6-P |

Research Methodologies for Studying N Acetyl D Mannosamine Hydrate

Analytical Techniques for ManNAc and its Metabolites

A variety of chromatographic and spectroscopic methods are employed to analyze ManNAc and its downstream metabolites. These techniques offer the necessary sensitivity and selectivity to distinguish between structurally similar carbohydrates and to measure their concentrations in biological samples.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation and quantification of ManNAc. HPLC systems can resolve the α and β anomers of ManNAc, which is essential for detailed structural and quantitative analysis. researchgate.net In one method, the retention times for the β and α anomers were observed at 4.427 and 5.221 minutes, respectively. researchgate.net The combination of both anomer peaks allows for the creation of a linear calibration curve for quantification. researchgate.net HPLC is also utilized to confirm the purity of synthesized N-Acetyl-D-mannosamine. selleckchem.comlaboratoriumdiscounter.nl

Detailed Research Findings:

HPLC has been successfully used to separate and quantify the α and β anomers of a butyrylated ManNAc analog. researchgate.net

A study demonstrated a linear correlation for the area under the curve (AUC) up to 10 mg/mL for this analog. researchgate.net

The ratio of the β to α anomers was determined to be 90/10, which was consistent with results from ¹H-NMR. researchgate.net

| Parameter | Value | Source |

| Retention Time (β anomer) | 4.427 min | researchgate.net |

| Retention Time (α anomer) | 5.221 min | researchgate.net |

| Anomer Ratio (β/α) | 90/10 | researchgate.net |

| Linear Calibration Range | Up to 10 mg/mL | researchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective method for the quantitative analysis of ManNAc and its key metabolite, N-acetylneuraminic acid (Neu5Ac), in biological fluids like human plasma and leukocytes. nih.govnih.gov Due to the polar nature of ManNAc, Hydrophilic Interaction Chromatography (HILIC) is often employed to achieve sufficient retention on the HPLC column. nih.govnih.govmdpi.com This technique allows for the direct measurement of endogenous levels of these compounds, which is critical for clinical studies. nih.gov

Detailed Research Findings:

A validated LC-MS/MS method for ManNAc in human plasma demonstrated a lower limit of quantitation (LLOQ) of 10.0 ng/mL. nih.gov

The inter- and intra-run precision for this method was less than 6.7%, with an accuracy of no less than 91.7%. nih.gov

In human leukocytes, the LLOQ for ManNAc was 25.0 ng/mL, with an accuracy of 100 ± 5.9% and intraday and interday precision (CV) of <12.0% and <4.6%, respectively. nih.gov

Sample preparation often involves phospholipid removal to reduce matrix effects and enhance sensitivity. nih.gov

| Parameter | Human Plasma | Human Leukocytes | Source |

| LLOQ | 10.0 ng/mL | 25.0 ng/mL | nih.govnih.gov |

| Accuracy | ≥ 91.7% | 100 ± 5.9% | nih.govnih.gov |

| Inter-day Precision (%CV) | < 6.7% | < 4.6% | nih.govnih.gov |

| Intra-day Precision (%CV) | < 6.7% | < 12.0% | nih.govnih.gov |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of ManNAc and for monitoring its metabolic conversions in real-time. rsc.org Both ¹H and ¹³C NMR are used to confirm the identity and structure of ManNAc and its derivatives. nih.govgoogle.com Advanced techniques like 2D NMR (COSY, TOCSY, HSQC, HMBC) provide detailed assignments of proton and carbon signals. nih.gov

Detailed Research Findings:

¹H-NMR can distinguish the methyl groups of ManNAc and its phosphorylated form, ManNAc-6P, allowing for real-time monitoring of the phosphorylation reaction catalyzed by ManNAc kinase (MNK). rsc.org

The chemical shifts of the N-acetyl groups of intermediates in the sialic acid biosynthesis pathway are distinct in ¹H-NMR, enabling the tracking of metabolic flux. researchgate.net

¹³C NMR has been used to identify the α- and β-pyranose forms of related sialic acids, with distinct signals for the anomeric carbons. nd.edu

| Nucleus | Compound | Key Chemical Shifts (ppm) | Source |

| ¹H | ManNAc (α-isomer) | 7.59 (NH), 5.97 (H-1), 2.20-1.90 (-CH₃) | nih.gov |

| ¹H | ManNAc (β-isomer) | 7.40 (NH), 5.97 (H-1), 2.20-1.90 (-CH₃) | nih.gov |

| ¹³C | ManNAc | 170.79 (C=O), 93.47 (C-1), 23.01 (-CH₃) | google.com |

Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable technique for the analysis of ManNAc, although it requires chemical derivatization to increase the volatility of the sugar molecule. nih.govacs.org Common derivatization methods include oximation followed by trimethylsilylation, which converts the polar hydroxyl and amine groups into less polar TMS ethers and amines. nih.govyoutube.comgcms.cz This allows for the separation and identification of N-acetylhexosamine isomers, including ManNAc, N-acetylglucosamine (GlcNAc), and N-acetylgalactosamine (GalNAc), which can be challenging to resolve otherwise. nih.govacs.org

Detailed Research Findings:

GC-MS methods have been optimized to separate the derivatized forms of the three biologically relevant N-acetylated hexosamines. nih.govacs.org

The derivatization process, typically involving oximation and silylation, is crucial for achieving the volatility required for GC analysis. nih.govyoutube.com

Mass spectrometry provides highly specific detection, allowing for the identification of ManNAc based on its unique fragmentation pattern, even when chromatographic separation from its isomers is incomplete. researchgate.net

| Technique | Derivatization Method | Key Finding | Source |

| GC-MS | O-ethylhydroxylamine & MSTFA | Separation of GlcNAc, GalNAc, and ManNAc isomers | nih.gov |

| GC-MS | Hydrolysis and derivatization | Identification of ManNAc and its acid form (ManNAcA) | researchgate.net |

| GC-MS | Methoximation and Silylation | Increases volatility and reduces polarity for GC analysis | youtube.com |

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used for the qualitative analysis of ManNAc and for monitoring the progress of chemical and enzymatic reactions. researchgate.netyoutube.com It can effectively separate ManNAc from its precursors, products, and other reaction components on a stationary phase, typically silica (B1680970) gel. nd.eduresearchgate.net Visualization is often achieved by staining with reagents that react with sugars, such as p-anisaldehyde. researchgate.net

Detailed Research Findings:

TLC has been used to monitor the one-pot, three-enzyme synthesis of sialosides using ManNAc as a precursor. researchgate.net

The technique allows for the clear separation of the starting material (ManNAc) from the product (sialoside), confirming the progression of the reaction. researchgate.net

In a study purifying N-acetylneuraminic acid, TLC with a molybdate (B1676688) reagent was used to assay fractions and identify those containing the desired product. nd.edu

| Application | Developing Solvent System | Visualization Method | Source |

| Monitoring Sialoside Synthesis | EtOAc:MeOH:H₂O:HOAc (4:2:1:0.1) | p-anisaldehyde sugar stain | researchgate.net |

| Assaying column fractions | Not specified | Molybdate reagent and charring | nd.edu |

Lectin blotting and fluorescence-based methods are indirect but powerful techniques to assess the biological outcome of ManNAc administration, which is an increase in cellular sialylation. Lectins are proteins that bind specifically to certain carbohydrate structures. By using lectins that recognize sialic acids, researchers can detect changes in the sialylation status of cellular glycoproteins. nih.govnih.govresearchgate.net

Detailed Research Findings:

Flow cytometry using FITC-conjugated lectins such as Maackia amurensis leukoagglutinin (MAL-I) and Sambucus nigra agglutinin (SNA) can quantify cell surface sialic acids. nih.gov

Lectin blotting, analogous to a Western blot, uses lectins instead of antibodies to probe for sialylated glycoproteins on a membrane, revealing changes in the molecular weight of specific proteins due to altered glycosylation. nih.gov

Fluorescence microscopy with labeled lectins allows for the visualization of the location of sialylated glycans, for instance, on the cell surface versus intracellular compartments. nih.govresearchgate.net An increase in fluorescence signal after ManNAc treatment indicates successful incorporation into sialic acid pathways and onto glycoconjugates. nih.gov

| Lectin | Specificity | Application | Source |

| MAL-II | α-2,3-linked sialic acid | Flow cytometry to measure changes in sialylation | nih.gov |

| L-PHA | β1–6-GlcNAc branch (indirectly affected by sialylation) | Flow cytometry to assess N-linked glycan branching | nih.gov |

| WGA, SNA, MAL-I | Sialic acids | Confocal microscopy and flow cytometry to detect increased sialylation | nih.gov |

Flow Cytometry for Cell Surface Glycan Analysis

Flow cytometry is a powerful technique for analyzing cell surface glycosylation, providing quantitative data on changes in glycan expression following metabolic engineering with this compound (ManNAc) and its derivatives. This method often utilizes fluorescently-labeled lectins, which are proteins that bind to specific carbohydrate structures. By incubating cells with these lectins, researchers can detect and quantify the presence of particular glycans on the cell surface. plos.org

For instance, lectins such as Galanthus nivalis Lectin (GNL) and concanavalin (B7782731) A (ConA) have high affinities for oligomannose type N-glycans, while Phaseolus vulgaris Leucoagglutinin (L-PHA) binds preferentially to complex type N-glycans. plos.org Flow cytometry can measure the fluorescence intensity of cells labeled with these lectins, revealing the predominant glycan profiles on the cell surface and how they shift after experimental manipulation. plos.org

This technique is crucial for studies involving metabolic glycoengineering. When cells are cultured with ManNAc analogues, these precursors are converted into modified sialic acids and incorporated into the cell's glycocalyx. biorxiv.org Flow cytometry can then be used to confirm the expression of these unnatural glycans. For example, cells treated with an azido-modified ManNAc analogue can be subsequently labeled with a fluorescent probe via a bioorthogonal click chemistry reaction, and the resulting fluorescence is quantified by flow cytometry to estimate the level of incorporation. biorxiv.org The method can also be used to detect specific glycan epitopes, such as the Lewis X trisaccharide, after enzymatic modification of cell surface glycans. nih.gov

Table 1: Lectins Used in Flow Cytometry for Glycan Analysis

| Lectin | Abbreviation | Primary Binding Specificity | Reference |

|---|---|---|---|

| Phaseolus vulgaris Leucoagglutinin | L-PHA | Complex type N-glycans | plos.org |

| Galanthus nivalis Lectin | GNL | Oligomannose type N-glycans | plos.org |

| Concanavalin A | ConA | Oligomannose type N-glycans | plos.orgresearchgate.net |

| Phaseolus vulgaris Erythroagglutinin | E-PHA | Complex type N-glycans with bisecting GlcNAc | plos.org |

Synthetic and Enzymatic Production of ManNAc and Analogues

Chemical Synthesis Approaches for ManNAc Derivatives

The chemical synthesis of this compound (ManNAc) and its derivatives is fundamental for research in glycobiology and metabolic glycoengineering. One common method for producing ManNAc itself is the base-catalyzed epimerization of the more readily available N-acetyl-D-glucosamine (GlcNAc). wikipedia.orggoogle.com This process establishes an equilibrium between the two sugars, though it favors the starting GlcNAc, necessitating sophisticated separation techniques to isolate the pure ManNAc product. google.com

More complex synthetic strategies are required to produce ManNAc derivatives with modifications at various positions, which are used to probe and manipulate the sialic acid biosynthetic pathway. A significant focus has been on modifying the N-acyl side chain. Synthetic N-acyl-modified D-mannosamines, including N-propanoyl- (ManNProp), N-butanoyl- (ManNBut), N-pentanoyl- (ManNPent), and N-hexanoyl- (ManNHex) D-mannosamine, have been successfully synthesized. nih.gov These analogues allow researchers to study the effects of elongating the N-acyl chain on sialic acid biology. nih.govresearchgate.net

Table 2: Examples of Chemically Synthesized ManNAc Derivatives

| Derivative Name | Abbreviation | Modification Type | Reference |

|---|---|---|---|

| N-propanoyl-D-mannosamine | ManNProp | N-acyl side chain | nih.gov |

| N-butanoyl-D-mannosamine | ManNBut | N-acyl side chain | nih.gov |

| N-pentanoyl-D-mannosamine | ManNPent | N-acyl side chain | nih.gov |

| N-hexanoyl-D-mannosamine | ManNHex | N-acyl side chain | nih.gov |

| N-azidoacetyl-D-mannosamine | ManNAz | N-acyl side chain (bioorthogonal) | nih.gov |

| 1,3,6-tri-O-acetyl-4-O-mesyl-N-acetyl-D-mannosamine | - | O-acetyl and O-mesyl groups | nih.gov |

| 2-Acetylamino-2-deoxy-3-O-methyl-D-mannose | - | C-3 ether modification | researchgate.net |

Enzymatic Hydrolysis and Synthesis of ManNAc and Sialic Acids

Enzymatic methods provide an alternative to complex chemical synthesis for producing ManNAc and sialic acids. A key enzyme in this process is N-acetylneuraminate lyase (NAL), which catalyzes the reversible aldol (B89426) reaction of N-acetylneuraminic acid (Neu5Ac), the most common sialic acid. nih.govd-nb.info In the reverse direction, NAL breaks down Neu5Ac into ManNAc and pyruvate (B1213749). wikipedia.orgru.nl Conversely, in the forward direction, it synthesizes Neu5Ac from ManNAc and pyruvate. nih.govresearchgate.net

The equilibrium of this reaction can be manipulated. By using a large excess of either ManNAc or pyruvate, the equilibrium can be shifted toward the synthesis of Neu5Ac, a strategy used for the high-yield chemoenzymatic production of sialic acids. nih.govru.nl The promiscuity of NAL is a significant advantage, as it can accept various ManNAc derivatives as substrates, allowing for the straightforward synthesis of a wide range of N-functionalized Neu5Ac derivatives that would be difficult to produce through purely chemical means. nih.gov

To improve the efficiency and reusability of the enzyme, NAL can be immobilized on a solid support, such as a resin. d-nb.info This immobilized enzyme can be used in continuous flow reactors, which provides a more efficient process for screening reaction parameters and for the preparative-scale synthesis of sialic acid and its derivatives. nih.govd-nb.info This chemoenzymatic approach avoids the laborious and often low-yielding multi-step procedures associated with organic synthesis. nih.gov

Bioengineering of N-Acyl Side Chains of Sialic Acids

Metabolic glycoengineering (MGE) is a technique used to modify the N-acyl side chains of sialic acids on living cells. nih.gov This is achieved by supplying cells with synthetic N-acyl-modified derivatives of ManNAc. nih.govresearchgate.net As ManNAc is the natural precursor for sialic acid biosynthesis, these unnatural analogues are taken up by cells and processed by the promiscuous enzymes of the sialic acid biosynthetic pathway. nih.govru.nl The ManNAc derivatives are ultimately converted into the corresponding N-acyl-modified sialic acids, which are then incorporated into glycoproteins and glycolipids on the cell surface. nih.govresearchgate.net

This process allows for the controlled modification of cell surface glycans. A variety of ManNAc analogues have been used successfully, including those with elongated aliphatic N-acyl side chains (e.g., ManNProp, ManNBut, ManNPent) and those containing unique chemical functionalities. nih.govresearchgate.net For example, introducing ManNAc analogues with bioorthogonal chemical reporter groups, such as azides or ketones, results in the expression of sialic acids carrying these reporters. researchgate.netresearchgate.net These reporters can then be covalently tagged with probes for imaging or affinity purification. researchgate.net

The application of these compounds has revealed important functions of the N-acyl side chain of sialic acids. nih.gov The level of replacement of natural sialic acids with the modified versions is cell-type specific and can range from 10% to 85%. nih.gov This powerful technique can modulate the expression of specific glycan structures, such as polysialic acid in neuronal cells, and alter interactions between cells and viruses or other cells. nih.govnih.gov

Table 3: Effects of ManNAc Analogues in Metabolic Glycoengineering

| ManNAc Analogue | Resulting Sialic Acid Modification | Observed Biological Effect | Reference |

|---|---|---|---|

| ManNProp, ManNBut, ManNPent | Elongated N-acyl side chain | Altered fate of neonatal neural cells | researchgate.net |

| ManNAc analogues with long aliphatic N-acyl side chains | Correspondingly modified sialic acids | Reduction of polysialic acid on the cell surface | nih.gov |

| N-azidoacetyl D-mannosamine | N-azidoacetylneuraminic acid | Allows for bioorthogonal labeling to visualize sialylated glycoconjugates | nih.govresearchgate.net |

| N-levulinoyl D-mannosamine (contains a ketone group) | N-levulinoylneuraminic acid | Introduction of a chemically reactive ketone group onto cell surfaces | researchgate.net |

Cell Culture Models for Glycoengineering Studies

Mammalian Cell Lines (e.g., CHO, BHK, HEK) for Glycoprotein (B1211001) Production

Mammalian cell lines are the preferred hosts for the production of recombinant therapeutic glycoproteins because they possess the cellular machinery for complex post-translational modifications, including human-like glycosylation. ebrary.net Among the most widely used cell lines are Chinese Hamster Ovary (CHO), Baby Hamster Kidney (BHK), and Human Embryonic Kidney (HEK) cells. icepharma.comdergipark.org.tr

CHO cells are a dominant platform in the biopharmaceutical industry due to their high productivity and adaptability to large-scale culture. dergipark.org.tr A key advantage of CHO cells is their ability to produce glycoproteins with a high percentage of N-acetylneuraminic acid (NANA) sialylation, which is the predominant form in humans, as opposed to the more immunogenic N-glycolylneuraminic acid (NGNA). ebrary.net Human cell lines like HEK293 are also valuable because they can produce proteins with even more human-like glycan structures. dergipark.org.tr

The glycosylation patterns of recombinant proteins, particularly terminal sialylation, are critical for their efficacy, solubility, and circulatory half-life. googleapis.com Glycoproteins with terminal sialic acids have a significantly increased half-life compared to their non-sialylated counterparts. googleapis.com To enhance the desired sialylation of glycoproteins produced in these cell lines, this compound is increasingly used as a feed supplement in the cell culture media. icepharma.com By providing an abundance of this key precursor, the cells' natural sialic acid biosynthesis pathway is bolstered, leading to improved sialylation of the therapeutic protein product. icepharma.com

Table 4: Characteristics of Common Mammalian Cell Lines for Glycoprotein Production

| Cell Line | Common Name | Key Advantages for Glycoprotein Production | Reference |

|---|---|---|---|

| CHO | Chinese Hamster Ovary | High productivity; high percentage of human-like NANA sialylation; widely used in industry. | ebrary.netdergipark.org.tr |

| HEK | Human Embryonic Kidney | Can produce human-like glycan structures; favored for transient expression and vector production. | dergipark.org.tr |

| BHK | Baby Hamster Kidney | Used as a media component to enhance sialylation in glycoprotein production. | icepharma.com |

Human Cell Lines (e.g., HUVECs, HL-60) for Functional Assays

Functional assays utilizing human cell lines are instrumental in elucidating the cellular and molecular effects of this compound (ManNAc) and its derivatives. Human Umbilical Vein Endothelial Cells (HUVECs) and the human promyelocytic leukemia cell line, HL-60, have been employed to investigate the compound's role in various biological processes.

In studies with HUVECs, researchers have explored the impact of N-acyl-analogues of D-mannosamine on angiogenesis. These investigations have demonstrated that HUVECs can metabolize various ManNAc derivatives, leading to their incorporation into nascent glycoproteins. Functional assays, such as spheroid sprouting assays, have been used to assess the subsequent effects on the angiogenic capacity of these cells. For instance, it was observed that the incorporation of N-butylneuraminic acid into HUVEC glycoconjugates led to an increase in the total length of capillaries, while the natural precursor, ManNAc, inhibited capillary growth. nih.gov This suggests that modifications to the sialic acid precursor can modulate blood vessel formation. nih.gov

The HL-60 cell line has been a valuable model for studying the effects of ManNAc derivatives on leukocyte adhesion, a critical process in inflammation and immune responses. In one study, treatment of HL-60 cells with a peracetylated derivative of N-cyclobutanoyl-D-mannosamine resulted in a significant increase in the expression of sialyl-Lewis X (sLeX), a key carbohydrate ligand for selectin receptors. biorxiv.org This enhanced sLeX expression, observed on cell surface glycoproteins such as CD162/PSGL-1, CD43, and CD44, led to a four-fold increase in the adhesion of these cells to E-selectin. biorxiv.org Another study investigated the cytotoxic effects of D-mannosamine in combination with unsaturated fatty acids on human malignant T-lymphoid cell lines, showing a synergistic cytotoxic effect. nih.gov While N-acetylmannosamine itself had little effect in this particular assay, the research highlights the use of leukemia cell lines to screen the functional outcomes of mannosamine (B8667444) compounds. nih.gov

Table 1: Functional Assays in Human Cell Lines

| Cell Line | Compound Studied | Assay | Key Findings |

|---|---|---|---|

| HUVECs | N-acyl-analogues of D-mannosamine | Spheroid sprouting assay | Incorporation of N-butylneuraminic acid increased capillary length, while ManNAc inhibited it. nih.gov |

| HL-60 | Peracetyl N-cyclobutanoyl-D-mannosamine | Adhesion assay, Immunoprecipitation | Increased sialyl-Lewis X expression and enhanced adhesion to E-selectin. biorxiv.org |

| Human malignant T-lymphoid cell lines | D-mannosamine with free fatty acids | Cytotoxicity assay | Synergistic cytotoxic effect observed with unsaturated fatty acids. nih.gov |

Tumor Cell Lines for Sialo-TACA Engineering

The metabolic engineering of tumor-associated carbohydrate antigens (TACAs), particularly sialylated TACAs (sialo-TACAs), on the surface of cancer cells represents a promising strategy in cancer immunotherapy. By supplying tumor cells with unnatural N-acyl derivatives of D-mannosamine, it is possible to induce the expression of modified sialo-TACAs, which can then be targeted by the immune system.

Research has demonstrated that various tumor cell lines can take up N-acyl-D-mannosamine derivatives and utilize them in the sialic acid biosynthetic pathway to produce unnatural sialic acids. These modified sialic acids are subsequently incorporated into cell surface glycoconjugates, including prominent sialo-TACAs like GM3. For example, studies have shown that N-phenylacetyl-D-mannosamine (ManNPAc) is efficiently used by tumor cell lines such as K562, SKMEL-28, and B16-F0 to biosynthesize N-phenylacetylneuraminic acid (Neu5PAc) and incorporate it into GM3. This metabolic engineering approach leads to the expression of a modified GM3 antigen on the tumor cell surface, which can be detected by flow cytometry using antigen-specific antisera.

The functional consequence of this sialo-TACA engineering is the potential for enhanced immunogenicity. Tumor cells expressing these artificial sialo-TACAs have shown increased sensitivity to cytotoxicity mediated by immune serum specific to the modified antigen and complement. This provides a strong rationale for a novel immunotherapeutic strategy that combines vaccination with synthetic cancer vaccines containing the artificial TACA and systemic treatment with the corresponding unnatural mannosamine precursor to induce its expression on tumor cells.

Table 2: Sialo-TACA Engineering in Tumor Cell Lines

| Cell Line | N-acyl-D-mannosamine Derivative | Modified Sialo-TACA | Outcome |

|---|---|---|---|

| K562, SKMEL-28, B16-F0 | N-phenylacetyl-D-mannosamine (ManNPAc) | GM3 containing N-phenylacetylneuraminic acid (Neu5PAc) | Time and dose-dependent expression of modified GM3; increased sensitivity to complement-mediated cytotoxicity. |

In vivo Preclinical Models and Animal Studies

Murine Models of Glycosylation Disorders and Other Conditions

Murine models have been indispensable for the preclinical evaluation of this compound as a therapeutic agent for congenital disorders of glycosylation and other conditions. A significant focus of this research has been on GNE myopathy, a rare genetic muscle disease caused by mutations in the GNE gene, which encodes a key enzyme in sialic acid biosynthesis. Mouse models that recapitulate the human disease have been crucial in demonstrating the potential of ManNAc therapy. Oral administration of ManNAc to these mice has been shown to increase the biosynthesis of N-acetylneuraminic acid (Neu5Ac), improve muscle sialylation, and prevent the deterioration of skeletal muscle.

Beyond GNE myopathy, mouse models have been employed to study the effects of ManNAc on age-related cognitive decline. In senescence-accelerated mouse prone 8 (SAMP8) models, which exhibit age-related impairments in learning and memory, chronic oral administration of ManNAc has been shown to improve synaptic transmission and plasticity. Specifically, studies have demonstrated improvements in long-term potentiation (LTP), a cellular correlate of learning and memory, in the hippocampus of these mice following ManNAc treatment.

Table 3: Murine Model Studies of this compound

| Murine Model | Condition Studied | Key Findings |

|---|---|---|

| GNE myopathy mouse model | GNE Myopathy | Increased Neu5Ac biosynthesis, improved muscle sialylation, and prevention of skeletal muscle deterioration. |

| Senescence-accelerated mouse prone 8 (SAMP8) | Age-related cognitive decline | Improved synaptic transmission and long-term potentiation in the hippocampus. |

Canine Models for Neurological Research

Canine models offer a valuable platform for neurological research, particularly in the context of age-related cognitive dysfunction, as dogs naturally exhibit age-related neuropathologies similar to humans. Studies have investigated the therapeutic effects of this compound in aged dogs with cognitive decline.

In one such study, ManNAc was administered to dogs exhibiting low cognitive levels. The cognitive abilities of these dogs were periodically assessed using a place-learning test. The results indicated that ManNAc treatment significantly reduced the number of error trials in this test, particularly within the first month of administration. biorxiv.orgnih.govnih.gov Furthermore, an improvement in the active-resting cycle was observed in some of the treated dogs. biorxiv.orgnih.govnih.gov These findings suggest that this compound may alleviate age-related cognitive dysfunction in canines, providing a promising avenue for further investigation into its therapeutic potential for age-related neurological conditions. biorxiv.orgnih.govnih.gov

Table 4: Canine Model Study of this compound

| Canine Model | Condition Studied | Assessment Method | Key Findings |

|---|---|---|---|

| Aged dogs with low cognitive levels | Age-related cognitive dysfunction | Place-learning test, Active-resting cycle monitoring | Significant reduction in error trials in the place-learning test; improvement in the active-resting cycle in some subjects. biorxiv.orgnih.govnih.gov |

Future Directions and Emerging Research Avenues

Deeper Mechanistic Investigations into Sialic Acid Roles in Pathophysiology

Sialic acids, terminally positioned on the glycan chains of glycoproteins and glycolipids, play a critical role in a wide array of physiological and pathological processes. nih.govnih.gov Their negative charge and terminal location make them key players in cellular adhesion, signaling, and immune recognition. nih.gov Future research is poised to delve deeper into the intricate mechanisms by which sialic acids contribute to disease.

Key areas of investigation include:

Inflammatory and Immune Responses : Sialic acids are known to modulate inflammatory reactions and immune cell activity. mdpi.comdntb.gov.ua Research is ongoing to elucidate the precise signaling pathways, such as the MAPK and NF-κB pathways, that are influenced by changes in sialylation status during inflammatory conditions like acute lung injury. dntb.gov.ua Understanding these mechanisms could lead to novel anti-inflammatory therapies.

Pathogen Recognition : A multitude of pathogens, including viruses and bacteria, utilize sialic acids as receptors for host cell entry. nih.govnih.gov Deeper investigations into the specific sialic acid linkages and underlying glycan structures recognized by different pathogens will be crucial for developing new anti-infective strategies.

Neurological Processes : Sialylated structures are central to neurotransmission and synaptogenesis, impacting brain development, learning, and memory. mdpi.com Further exploration of the roles of specific sialylated glycans in neurological disorders could unveil new therapeutic targets.

Cancer Progression : Altered sialylation is a hallmark of many cancers and is implicated in metastasis and immune evasion. researchgate.net Mechanistic studies are needed to understand how specific changes in sialic acid presentation on cancer cells contribute to these processes.

Exploration of ManNAc in Uncharted Disease Models

The therapeutic potential of ManNAc is being actively explored in various disease models where hyposialylation is a contributing factor. As a precursor to sialic acid, ManNAc supplementation offers a promising strategy to restore normal sialylation levels. nih.govpatsnap.com

Current and future research in this area includes:

Glomerular Diseases : There is growing evidence that reduced sialylation in kidney tissue contributes to glomerular diseases such as Focal Segmental Glomerulosclerosis (FSGS). wikipedia.org Preclinical studies in animal models have shown that oral ManNAc supplementation can ameliorate glomerular pathology. nih.gov A Phase 2 clinical trial is currently underway to evaluate the efficacy of ManNAc in treating primary FSGS. clinicaltrials.gov

GNE Myopathy : This rare genetic muscle disease is caused by mutations in the GNE gene, which encodes a key enzyme in sialic acid biosynthesis. nih.govresearchgate.net Studies in mouse models have demonstrated that ManNAc administration can rescue the myopathic phenotype. researchgate.net This has paved the way for clinical investigations into ManNAc as a therapy for GNE myopathy. nih.gov

Congenital Disorders of Glycosylation (CDG) : ManNAc is being investigated as a potential treatment for certain types of CDGs, which are rare inherited metabolic disorders characterized by defects in glycosylation. patsnap.com

The table below summarizes key findings from studies exploring ManNAc in different disease models.

| Disease Model | Key Findings |

| GNE Myopathy (mouse model) | Oral administration of N-acetylmannosamine prevented the myopathic phenotype. researchgate.net |

| Glomerular Disease (animal models) | ManNAc supplementation ameliorated proteinuria and podocytopathy. nih.gov |

| Primary Focal Segmental Glomerulosclerosis (human clinical trial) | A Phase 2 study is evaluating the efficacy of ManNAc in reducing proteinuria. clinicaltrials.gov |

Advanced Glycoengineering Strategies Utilizing ManNAc Analogues

Metabolic glycoengineering (MGE) leverages the cell's own biosynthetic pathways to introduce modified monosaccharides, such as analogues of ManNAc, into cellular glycans. nih.govru.nl This powerful technique allows for the precise modification of cell surface glycans to study their functions and to develop novel therapeutic and diagnostic tools. ru.nl

Future advancements in this field are focused on:

Development of Novel ManNAc Analogues : Researchers are synthesizing new ManNAc analogues with unique chemical functionalities. johnshopkins.edu For instance, thiol-modified ManNAc analogues have been developed that can modulate biological responses in human stem cells, including neural differentiation and suppression of adipogenesis. nih.gov

"High-Flux" Analogues : To improve the efficiency of MGE, "high-flux" ManNAc analogues have been created. Peracetylated and butyrated forms of ManNAc exhibit increased cell permeability, allowing for lower effective concentrations to be used in cell culture experiments. nih.govresearchgate.net

Bioorthogonal Chemistry : ManNAc analogues containing bioorthogonal chemical handles, such as azides or alkynes, can be incorporated into cell surface glycans. researchgate.net These handles can then be specifically targeted with complementary probes for applications in imaging, drug delivery, and cell tracking. ru.nl

The following table highlights some of the advanced ManNAc analogues and their applications.

| ManNAc Analogue | Modification | Application |

| Ac₅ManNTProp and Ac₅ManNTBut | Thiol-modified | Modulating human stem cell differentiation. johnshopkins.edunih.gov |

| Peracetylated ManNAc | Increased lipophilicity | Enhanced cellular uptake for MGE. nih.gov |

| Butyrated ManNAc | Increased lipophilicity | High-flux alternative for MGE with reduced cytotoxicity. researchgate.net |

| Azide- and Alkyne-modified ManNAc | Bioorthogonal handles | "Click chemistry" for glycan imaging and targeting. researchgate.net |

Development of Novel Analytical Approaches for ManNAc and Glycans

A deeper understanding of the roles of ManNAc and sialylated glycans in health and disease requires sophisticated analytical methods for their detection and characterization. Traditional methods for glycan analysis can be time-consuming and require large sample sizes. mdpi.com

Emerging research is focused on developing novel analytical techniques that are faster, more sensitive, and provide more detailed structural information:

Biosensors and Biochips : Electrochemical biosensors and glycan microarrays are being developed for the high-throughput and sensitive detection of specific glycan structures. scispace.comgoogle.com These platforms offer the potential for rapid and low-cost glycoprofiling of various biological samples. scispace.com

Mass Spectrometry (MS) : Advanced MS-based techniques, such as two-dimensional liquid chromatography-mass spectrometry (2D-LC-MS), are enabling more rapid and comprehensive N-glycan analysis from smaller sample amounts. mdpi.com

Phosphorylase-Based Analysis : The discovery of novel enzymes, such as β-1,4-d-mannosyl-N-acetyl-d-glucosamine phosphorylase, involved in N-glycan metabolism, could lead to new enzymatic tools for glycan analysis. nih.gov

These advancements in analytical technology will be instrumental in advancing our understanding of the complex world of glycobiology and the critical role of N-Acetyl-D-mannosamine hydrate (B1144303).

Q & A

Q. What validated analytical methods are recommended for quantifying N-Acetyl-D-mannosamine (ManNAc) in biological samples?

Quantification of ManNAc in plasma or cell lysates requires sensitive techniques due to its hydrophilic nature. Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with mass spectrometry (MS) is widely used, as it resolves ManNAc from interfering metabolites. For example, a validated protocol involves:

- Sample preparation : Deproteinization using methanol or acetonitrile, followed by centrifugation.

- Chromatography : A HILIC column (e.g., BEH Amide) with mobile phases of 10 mM ammonium acetate (pH 6.8) in water and acetonitrile.

- Detection : Multiple Reaction Monitoring (MRM) transitions for ManNAc (m/z 222.1 → 162.1) and its isotopically labeled internal standard (e.g., ¹³C-labeled ManNAc). This method achieves a linear range of 0.1–50 µM with <10% CV .

Q. How should this compound hydrate be stored to ensure stability in laboratory settings?

ManNAc hydrate is hygroscopic and prone to decomposition at elevated temperatures. Optimal storage conditions include:

- Temperature : Store at -20°C in airtight containers to prevent hydrolysis.

- Solubility : Prepare fresh aqueous solutions (soluble up to 100 mg/mL in water or PBS) and avoid repeated freeze-thaw cycles.

- Purity verification : Monitor via NMR (e.g., characteristic anomeric proton signals at δ 4.8–5.2 ppm) or HPLC before critical experiments .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility and stability data for this compound hydrate?

Discrepancies often arise from variations in hydrate/anhydrous forms, pH, and temperature. To address this:

- Characterize hydrate content : Use thermogravimetric analysis (TGA) to confirm water content (monohydrate: ~8% weight loss at 100–130°C).

- pH-dependent stability : Perform stability studies in buffers (pH 4–9) at 37°C. ManNAc degrades faster in acidic conditions (e.g., t1/2 <24 hours at pH 4) due to acetamide hydrolysis.

- Cross-validate methods : Compare results from orthogonal techniques (e.g., HPLC vs. enzymatic assays) to rule out matrix interference .

Q. What experimental strategies optimize sialylation in mammalian cell cultures using this compound?

ManNAc supplementation enhances sialic acid (Neu5Ac) biosynthesis in CHO, HEK, and BHK cells. Key parameters:

- Concentration : 10–50 mM ManNAc in media, adjusted to avoid cytotoxicity (test via MTT assay).

- Timing : Add during late exponential growth phase for maximum UDP-N-acetylneuraminate synthase activity.

- Combination therapies : Co-supplement with sodium butyrate (1–2 mM) to upregulate CMP-sialic acid transporter expression.

- Validation : Quantify sialic acid via fluorometric assays (e.g., thiobarbituric acid method) or lectin-binding flow cytometry .

Q. How does isotopic labeling of this compound elucidate sialic acid metabolic flux in disease models?

Stable isotope-labeled ManNAc (e.g., ¹³C6-ManNAc) tracks metabolic pathways in genetic disorders like hereditary inclusion body myopathy (HIBM):

- Tracer design : Administer ¹³C6-ManNAc to cell cultures or animal models.

- Pathway analysis : Use LC-MS to trace label incorporation into Neu5Ac, glycoproteins, and UDP-GlcNAc.

- Kinetic modeling : Calculate flux rates through the hexosamine biosynthetic pathway (e.g., impaired GNE kinase activity in HIBM) .

Q. What are the critical considerations for in vivo studies evaluating this compound as a therapeutic for neuromuscular diseases?

Preclinical studies require:

- Dosage optimization : Oral doses of 200–400 mg/kg/day in murine models achieve plasma concentrations >50 µM without hepatotoxicity.

- Bioavailability enhancement : Use prodrugs (e.g., peracetylated ManNAc) to bypass intestinal degradation.

- Endpoint assays : Measure muscle histology (e.g., rimmed vacuoles), sialylated glycoproteins (Western blot with Sambucus nigra lectin), and motor function (rotarod test) .

Q. How can researchers validate the role of this compound in bacterial polysialic acid synthesis?

For studying bacterial capsules (e.g., E. coli K1):

- Knockout models : Delete neuB (ManNAc-6-phosphate epimerase) to disrupt polysialic acid synthesis.

- Rescue experiments : Supplement with 5–10 mM ManNAc and quantify capsule thickness via electron microscopy.

- Competitive inhibition : Use ManNAc analogs (e.g., N-propionyl-D-mannosamine) to assess substrate specificity .

Retrosynthesis Analysis